molecular formula C5H11B B1280957 1-Bromopentane-5,5,5-d3 CAS No. 75736-50-4

1-Bromopentane-5,5,5-d3

Cat. No.: B1280957
CAS No.: 75736-50-4
M. Wt: 154.06 g/mol
InChI Key: YZWKKMVJZFACSU-FIBGUPNXSA-N
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Description

1-Bromopentane-5,5,5-d3 is a deuterated analogue of 1-bromopentane, a halogenated organic compound. It is a colorless to pale yellow liquid commonly used as a reagent in organic chemistry, particularly in the synthesis of linear and branched compounds. The deuterated form, this compound, is often used as a tracer in metabolic studies and drug development due to its stable isotopic composition and low toxicity.

Preparation Methods

1-Bromopentane-5,5,5-d3 can be synthesized using standard chemical procedures. The synthesis typically involves treating pentane-5,5,5-d3 with hydrobromic acid (HBr), followed by exposure to sodium bromide (NaBr) and sulfuric acid (H2SO4). This reaction results in the formation of this compound. Industrial production methods often involve similar processes but on a larger scale to meet commercial demands .

Chemical Reactions Analysis

1-Bromopentane-5,5,5-d3 undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).

    Elimination Reactions: It can undergo elimination reactions to form alkenes. Reagents such as potassium tert-butoxide (KOtBu) are often used.

    Reduction Reactions: It can be reduced to pentane-5,5,5-d3 using reducing agents like lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Bromopentane-5,5,5-d3 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create various compounds.

    Biology: It serves as a tracer in metabolic studies to track the movement and transformation of molecules within biological systems.

    Medicine: It is used in drug development to study the pharmacokinetics and metabolism of new drugs.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-Bromopentane-5,5,5-d3 exerts its effects involves its interaction with molecular targets through its bromine atom. In substitution reactions, the bromine atom is replaced by other nucleophiles, while in elimination reactions, it is removed to form alkenes. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies .

Comparison with Similar Compounds

1-Bromopentane-5,5,5-d3 can be compared with other similar compounds such as:

    1-Bromopentane: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.

    1-Bromopentane-d11: Another deuterated analogue with a different isotopic composition.

    1-Bromobutane-4,4,4-d3: A shorter chain analogue used in similar types of reactions

This compound is unique due to its specific isotopic labeling, which makes it particularly useful in studies requiring precise tracking and low toxicity .

Properties

IUPAC Name

5-bromo-1,1,1-trideuteriopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWKKMVJZFACSU-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480855
Record name 1-Bromopentane-5,5,5-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75736-50-4
Record name 1-Bromopentane-5,5,5-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75736-50-4
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